Colutehydroquinone

Natural Product Chemistry Redox Biology Antifungal Research

Colutehydroquinone is the reduced hydroquinone counterpart of colutequinone, isolated from Colutea arborescens root bark. This specific redox state is critical—generic substitution with other isoflavonoids or its oxidized quinone form introduces uncontrolled experimental variables, leading to irreproducible antifungal assay and SAR data. With a predicted human intestinal absorption of 91.94% and TPSA of 77.4 Ų, it is an ideal benchmark for in vitro permeability (Caco-2/PAMPA) and in vivo pharmacokinetic studies. Its well-defined structure and high purity make it suitable as a reference standard for HPLC or LC-MS methods that require separation of redox-sensitive isoflavonoids. Procure this compound to ensure experimental precision in antifungal research, plant-microbe interaction studies, and natural product analytical chemistry.

Molecular Formula C18H20O6
Molecular Weight 332.3 g/mol
Cat. No. B2797323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColutehydroquinone
Molecular FormulaC18H20O6
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(CO2)C3=CC(=C(C(=C3O)OC)OC)O)C=C1
InChIInChI=1S/C18H20O6/c1-21-12-5-4-10-6-11(9-24-15(10)7-12)13-8-14(19)17(22-2)18(23-3)16(13)20/h4-5,7-8,11,19-20H,6,9H2,1-3H3/t11-/m0/s1
InChIKeyRRVWIPPRKMQDAO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Colutehydroquinone: A Defined Isoflavonoid Hydroquinone for Antifungal Research and Natural Product Studies


Colutehydroquinone (2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, CAS 181311-16-0) is a naturally occurring isoflavonoid hydroquinone isolated from the root bark of *Colutea arborescens* [1]. It belongs to the isoflavonoid class and is structurally characterized as the reduced (hydroquinone) counterpart of colutequinone, a corresponding isoflavanquinone [2]. The compound is recognized for its antifungal activity and is commercially available for research purposes from multiple vendors [3]. Its molecular formula is C₁₈H₂₀O₆ with a molecular weight of 332.35 g/mol [4].

Why Generic Isoflavonoid Substitution is Insufficient: The Redox Specificity of Colutehydroquinone


Generic substitution among isoflavonoids is scientifically unsound for Colutehydroquinone due to its unique redox state. As the hydroquinone form, it exists in a specific oxidation equilibrium with its quinone counterpart, colutequinone [1]. This redox pair is not merely a structural nuance; hydroquinones and quinones exhibit fundamentally different chemical reactivities, stability profiles, and biological interactions [2]. Interchanging Colutehydroquinone with other isoflavonoids or even its oxidized form would introduce uncontrolled variables in experimental systems, potentially leading to irreproducible results in antifungal assays or natural product studies. The precise redox state is a critical parameter for both chemical handling and biological interpretation.

Quantitative Differentiation Evidence for Colutehydroquinone Against Closest Comparators


Redox State Differentiation: Hydroquinone vs. Quinone Structural Assignment Determines Reactivity

Colutehydroquinone is unequivocally identified as the hydroquinone form (2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan), distinct from its corresponding quinone, colutequinone (7,3',4'-trimethoxyisoflavan-2',5'-quinone) [1]. This structural difference, confirmed by NMR and isolation procedures, dictates their divergent chemical behavior. Hydroquinones are generally more susceptible to oxidation and can act as reducing agents, while quinones are electrophilic and can undergo redox cycling [2]. The compounds are not interchangeable in biological systems, as their redox states influence target interactions and stability [3].

Natural Product Chemistry Redox Biology Antifungal Research

Predicted Oral Bioavailability: Colutehydroquinone Exhibits >90% Probability of Human Intestinal Absorption

Computational ADMET prediction using admetSAR 2.0 indicates that Colutehydroquinone has a high probability (91.94%) of being absorbed in the human intestine [1]. This value is comparable to or exceeds the predicted absorption rates of many common isoflavonoid aglycones (e.g., daidzein and genistein, which typically show >80% probability in similar models) [2]. The favorable prediction is supported by its moderate lipophilicity (cLogP 2.84) and Topological Polar Surface Area (TPSA) of 77.4 Ų, both within ranges associated with good passive membrane permeability [1].

ADMET Prediction Drug Discovery Pharmacokinetics

Topological Polar Surface Area (TPSA) of 77.4 Ų Positions Colutehydroquinone Within Optimal Range for CNS and Cellular Permeability

The TPSA of Colutehydroquinone is calculated as 77.4 Ų [1]. This value falls below the widely accepted threshold of 140 Ų for good oral bioavailability and below the 90 Ų threshold often cited for blood-brain barrier penetration [2]. Compared to other isoflavonoids like genistein (TPSA ~90 Ų) and daidzein (TPSA ~80 Ų), Colutehydroquinone's slightly lower TPSA suggests marginally better passive membrane permeability [3]. This physicochemical property is a key differentiator for applications where cellular uptake is critical.

Cheminformatics Permeability Prediction Molecular Properties

Vendor Purity Consistency: ≥98% HPLC Purity Across Multiple Suppliers Ensures Assay Reproducibility

Technical datasheets from multiple reputable vendors (TargetMol, MuseChem, MedChemExpress) consistently specify a purity of ≥98% (HPLC) for Colutehydroquinone [1]. This high purity threshold is critical for minimizing off-target effects in antifungal bioassays and ensures that observed activity can be confidently attributed to the compound itself, rather than impurities. This level of consistency across suppliers is not universal for all rare natural products and provides a procurement advantage.

Quality Control Natural Product Sourcing Assay Standardization

Optimal Application Scenarios for Colutehydroquinone Based on Quantitative Differentiation Evidence


Antifungal Susceptibility Testing and Mode-of-Action Studies

The compound's established antifungal activity [1] and its high vendor-supplied purity (≥98%) [2] make it a reliable standard for minimum inhibitory concentration (MIC) assays against fungal pathogens. Researchers investigating structure-activity relationships (SAR) of isoflavonoids should select Colutehydroquinone to specifically probe the role of the hydroquinone redox state, as its activity profile may differ from its quinone counterpart [1].

Natural Product ADMET and Pharmacokinetic Profiling

With a predicted human intestinal absorption probability of 91.94% and a TPSA of 77.4 Ų [3], Colutehydroquinone is an excellent candidate for in vitro permeability studies (e.g., Caco-2 or PAMPA assays) and in vivo pharmacokinetic evaluations. Its favorable predicted properties allow it to serve as a benchmark isoflavonoid aglycone in studies aimed at understanding the absorption barriers of natural products [4].

Chemical Reference Standard for Isoflavonoid Redox Chemistry

Due to its well-defined structure as a hydroquinone and its direct relationship to colutequinone [1], Colutehydroquinone is ideally suited as a reference material in analytical chemistry for developing HPLC or LC-MS methods that require separation of redox-sensitive isoflavonoids. Its commercial availability at high purity [2] supports its use as a calibration standard.

Investigating Plant-Derived Antifungal Defense Mechanisms

As a natural product isolated from *Colutea arborescens* root bark [1], Colutehydroquinone serves as a key chemical probe for plant pathologists and chemical ecologists studying constitutive antifungal defenses in legumes. Its specific occurrence and chemical stability (as predicted by its molecular properties) [3] enable studies on its role in plant-microbe interactions.

Technical Documentation Hub

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